1,3-Bis(pyridin-3-ylmethyleneamino)urea
Description
1,3-Bis(pyridin-3-ylmethyleneamino)urea is a diaryl urea derivative characterized by two pyridin-3-ylmethyleneamino substituents symmetrically attached to a urea core. The pyridine rings introduce nitrogen-containing aromatic systems, which may enhance hydrogen-bonding interactions and solubility in polar solvents compared to purely hydrocarbon-substituted ureas.
Properties
Molecular Formula |
C13H12N6O |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1,3-bis(pyridin-3-ylmethylideneamino)urea |
InChI |
InChI=1S/C13H12N6O/c20-13(18-16-9-11-3-1-5-14-7-11)19-17-10-12-4-2-6-15-8-12/h1-10H,(H2,18,19,20) |
InChI Key |
AHWCYPOAKSNDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Biofilm Inhibition Data for BPU ()
| Compound | Biofilm pH Change (16 µg/mL) | EPS Inhibition (CLSM) |
|---|---|---|
| BPU | 5.8 → 6.2 (±0.1 SD) | Significant reduction |
| This compound | Not reported | Not reported |
Table 2: Structural and Functional Group Comparison
| Compound | Core Structure | Substituents | Key Functional Properties |
|---|---|---|---|
| BPU | Diaryl urea | -CF₃ groups (electron-withdrawing) | High electronegativity, lipophilic |
| This compound | Diaryl urea | Pyridine rings (H-bond acceptors) | Enhanced solubility, coordination potential |
| Bis(2,5,6-trimethoxypyridin-3-yl)methane | Methane bridge | Methoxy-pyridine groups | Lower polarity, limited H-bonding |
Research Findings and Implications
- Electron-Withdrawing vs. H-Bonding Groups : BPU’s -CF₃ substituents likely enhance membrane permeability and target binding in hydrophobic bacterial environments. Pyridine analogs, while less lipophilic, may interact with polar residues in bacterial enzymes or DNA .
- Urea Core vs. Alternative Bridges: The urea backbone in both BPU and this compound provides a rigid, planar structure conducive to intermolecular interactions. Methane-bridged pyridines () lack this advantage, highlighting the urea group’s importance in bioactivity.
- Knowledge Gaps: Direct experimental data on this compound’s antimicrobial efficacy, solubility, and stability are absent in the provided evidence. Future studies should quantify its biofilm inhibition and compare it to BPU’s performance.
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